molecular formula C19H24N2O3 B4166095 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide

2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B4166095
M. Wt: 328.4 g/mol
InChI Key: ALKUOJRRTLSNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a derivative of benzylamine and is commonly used as a reagent in the synthesis of other compounds.

Mechanism of Action

2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide acts as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the substrate from binding. This results in a decrease in the activity of the enzyme.
Biochemical and Physiological Effects:
2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules. 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide in lab experiments is that it is a readily available reagent that is relatively easy to synthesize. 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide is also stable under a wide range of conditions, which makes it a useful reagent for a variety of experiments. One limitation of using 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide is that it is a competitive inhibitor of certain enzymes, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide. One area of research could be to study the effect of different chemical modifications on the biological activity of 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide. Another area of research could be to study the effect of 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide on different enzymes and to identify potential targets for drug development. Additionally, 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide could be used as a probe to study the mechanism of action of certain enzymes.

Scientific Research Applications

2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide has been widely used in scientific research as a reagent in the synthesis of other compounds. It has also been used as a probe to study the mechanism of action of certain enzymes. 2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide is also used as a model compound to study the effect of different chemical modifications on the biological activity of compounds.

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13-6-5-7-17(14(13)2)21-19(22)12-20-11-15-8-9-16(23-3)10-18(15)24-4/h5-10,20H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUOJRRTLSNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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